![molecular formula C9H10N2O6S B1272859 {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid CAS No. 90558-40-0](/img/structure/B1272859.png)

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

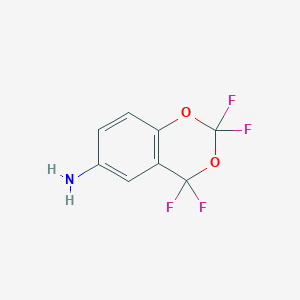

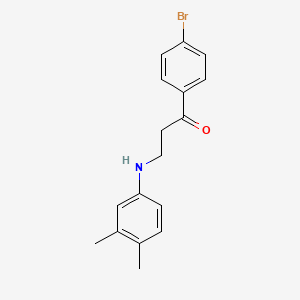

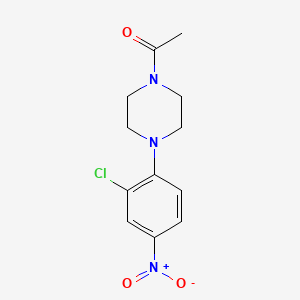

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a chemical compound with the CAS Number: 90558-40-0 . It has a molecular weight of 274.25 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of 4-(Methylsulfonyl)phenylacetic acid involves refluxing a mixture of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur at 398 K .Molecular Structure Analysis

The molecular structure of “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” can be represented by the InChI Code: 1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) .Chemical Reactions Analysis

While specific chemical reactions involving “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” are not available, related compounds have been used in various chemical reactions. For instance, the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity, has been introduced using 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate .Physical And Chemical Properties Analysis

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a solid at room temperature . It has a molecular weight of 274.25 .Wissenschaftliche Forschungsanwendungen

. In proteomics, it can be used to modify proteins or peptides to study their structure-activity relationships.

COX-2 Inhibition

A significant application is in the design and synthesis of selective COX-2 inhibitors. These are important in the development of anti-inflammatory drugs with reduced side effects. The compound’s derivatives have shown high potency and selectivity against the COX-2 enzyme, which is a crucial target for anti-inflammatory therapies .

Anti-Inflammatory Activity

Related to COX-2 inhibition, this compound’s derivatives have been evaluated for their anti-inflammatory activity. They have been found to possess significant activity, which is promising for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Ulcerogenic Liability Assessment

In the quest for safer NSAIDs, the ulcerogenic liability of derivatives of this compound has been assessed. This is crucial for determining the safety profile of potential new drugs, as traditional NSAIDs are known for their gastrointestinal side effects .

Histopathological Evaluation

The derivatives of this compound have also been subjected to histopathological evaluation to assess their cariogenic effects. This is an important step in drug development to ensure that new compounds do not cause tissue damage or other pathological changes .

In Silico ADME Prediction

The compound has been used in in silico studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives. This helps in understanding the drug-likeness and potential pharmacokinetic profiles of new drugs .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its interaction with biological targets such as enzymes. This is a key step in rational drug design, allowing researchers to predict how well a compound will bind to its target and its potential efficacy .

Synthesis of Benzimidazole Derivatives

Finally, this compound has been used in the synthesis of benzimidazole derivatives, which are evaluated as selective cyclooxygenase-2 inhibitors. This showcases its versatility in medicinal chemistry for creating a variety of biologically active molecules .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylsulfonyl-2-nitroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQHVDISCQPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387791 |

Source

|

| Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90558-40-0 |

Source

|

| Record name | {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)